molecular formula C22H23N3O5 B2662251 3-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)cyclohexyl phenylcarbamate CAS No. 1351642-72-2

3-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)cyclohexyl phenylcarbamate

Cat. No.: B2662251
CAS No.: 1351642-72-2
M. Wt: 409.442
InChI Key: IPUCYSVTNBELHA-UHFFFAOYSA-N
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Description

3-(2-(2-Oxobenzo[d]oxazol-3(2H)-yl)acetamido)cyclohexyl phenylcarbamate is a synthetic compound of high interest in medicinal chemistry research, incorporating a benzoxazolone scaffold. The benzoxazole moiety is a privileged structure in drug discovery, known to be present in a variety of naturally occurring and synthetic bioactive molecules . This heterocyclic system is frequently associated with a range of biological activities, making it a valuable template for developing new pharmacological tools. Researchers are particularly interested in benzoxazole derivatives for their potential antimicrobial properties, especially against Gram-positive bacteria and fungal pathogens such as Candida albicans . Furthermore, such compounds are investigated for their cytotoxic effects and potential as anticancer agents, with studies showing selective toxicity against various cancer cell lines . While the precise mechanism of action of this specific compound requires further investigation, related benzoxazole-containing molecules have demonstrated activity through modulation of ion channels or enzyme systems . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

[3-[[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]amino]cyclohexyl] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5/c26-20(14-25-18-11-4-5-12-19(18)30-22(25)28)23-16-9-6-10-17(13-16)29-21(27)24-15-7-2-1-3-8-15/h1-5,7-8,11-12,16-17H,6,9-10,13-14H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUCYSVTNBELHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)cyclohexyl phenylcarbamate typically involves multiple steps:

    Formation of the oxazolone ring: This can be achieved through the reaction of an appropriate amino acid derivative with a carbonyl compound under acidic or basic conditions.

    Attachment of the cyclohexyl group: This step often involves the use of cyclohexylamine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an amide bond.

    Introduction of the phenylcarbamate moiety: This can be done by reacting the intermediate with phenyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)cyclohexyl phenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the phenylcarbamate moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in acetic acid.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

3-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)cyclohexyl phenylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Benzoxazolone-Based TSPO Ligands

  • [11C]NBMP (N-methyl-2-(5-(naphthalen-1-yl)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide) :

    • Structural Differences : Replaces the cyclohexyl-phenylcarbamate with a naphthalenyl-methyl group and a methyl-phenylacetamide chain.
    • Functional Advantages : Exhibits superior bioavailability, plasma clearance, and metabolic stability in preclinical studies due to its lipophilic naphthalene moiety .
    • Synthesis : Utilizes Suzuki coupling for efficient introduction of the naphthalene group, contrasting with the carbamate-forming reactions used for the target compound .
  • PBPA (2-(5-(2-(bis(pyridin-2-ylmethyl)amino)acetamido)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-methyl-N-phenylacetamide): Structural Differences: Incorporates pyridinylmethyl groups and a bifunctional chelate for radiometal binding. Application: Designed as a SPECT ligand for neuroinflammation imaging, highlighting the versatility of benzoxazolone scaffolds in diagnostic applications .

Antibacterial Benzoxazolone Derivatives

  • 3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanoic Acid Derivatives: Activity: Demonstrates dose-dependent inhibition against Bacillus subtilis (16.07 mm inhibition zone at 5 µg) and Staphylococcus aureus.
  • Cyclohexyl 3-(2-Thioxobenzo[d]oxazol-3(2H)-yl)propanoate (3ao): Physicochemical Properties: Exists as a colorless oil, contrasting with the solid-state stability of carbamate derivatives. Synthesis: Prepared via Michael addition, a method distinct from the carbamate coupling used for the target compound .

Immunoproteasome Inhibitors

  • 3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide: Activity: Shows moderate inhibition of immunoproteasome subunits β1i (18%) and β5i (10%). Structural Insight: Replacement of the propanamide with a phenylcarbamate (as in the target compound) could alter binding kinetics to proteasome active sites .

Data Table: Key Comparative Features

Compound Name Structural Features Biological Activity Synthesis Method Key Reference
Target Compound Cyclohexyl-phenylcarbamate, acetamido bridge Potential TSPO/antibacterial Carbamate coupling
[11C]NBMP Naphthalenyl-methyl, phenylacetamide TSPO imaging, high bioavailability Suzuki coupling
PBPA Pyridinylmethyl, bifunctional chelate SPECT ligand for neuroinflammation Chelation-assisted synthesis
3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanoate Propanoic acid, cyclohexyl ester Antibacterial (Gram-positive) Michael addition
3ao Thioxo-benzoxazolone, propanoate ester N/A (physical stability focus) Column chromatography

Critical Analysis of Structural Modifications

  • Carbamate vs. Amide Linkages : Carbamates (target compound) generally exhibit greater hydrolytic stability than amides (e.g., PBPA), which may prolong in vivo half-life .
  • Substituent Effects : Lipophilic groups (naphthalene in NBMP, cyclohexyl in the target compound) enhance blood-brain barrier penetration, critical for CNS-targeting agents .
  • Antibacterial Optimization : The phenylcarbamate group’s electron-withdrawing nature could increase reactivity toward bacterial enzymes compared to ester derivatives .

Biological Activity

3-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)cyclohexyl phenylcarbamate is a compound of interest due to its potential biological activities. This article reviews its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action, supported by relevant data tables and findings from various studies.

  • Molecular Formula : C₁₇H₁₃N₇O₄
  • Molecular Weight : 379.3 g/mol
  • CAS Number : 1396635-91-8

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to 2-oxobenzo[d]oxazoles. For instance, derivatives of 3-acetyl-1,3,4-oxadiazoline exhibited significant bactericidal effects against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with biofilm formation and essential bacterial enzymes .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AMRSA32 µg/mL
Compound BE. coli64 µg/mL
Compound CCandida spp.16 µg/mL

Cytotoxicity Studies

Cytotoxicity tests conducted on L929 mouse fibroblast cells indicated that certain derivatives of oxazoles exhibited minimal toxicity at lower concentrations while enhancing cell viability at specific doses. For example, compound testing at concentrations of 50 µM showed increased metabolic activity in treated cells compared to controls .

Table 2: Cytotoxicity Results for Selected Compounds

Dose (µM)Cell Viability (%)
20077
10092
5074
2597
12109

The biological activity of the compound is likely mediated through several pathways:

  • Enzyme Inhibition : The presence of functional groups such as -N=CO may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Biofilm Disruption : The compound may affect the transcription of genes responsible for biofilm formation, enhancing its antimicrobial efficacy.
  • Cellular Interaction : Interactions with specific receptors or enzymes in human cells can modulate cellular responses, potentially leading to increased viability or apoptosis depending on the context .

Case Studies

  • Study on Antimicrobial Efficacy : A comparative study evaluated the effectiveness of various oxazole derivatives against resistant bacterial strains. Results showed that compounds with acetyl groups had significantly higher efficacy than traditional antibiotics like ciprofloxacin.
  • Cytotoxicity Analysis in Cancer Cells : In vitro studies on A549 (lung cancer) and HepG2 (liver cancer) cell lines demonstrated that selected derivatives not only inhibited cancer cell growth but also enhanced overall cell viability at specific concentrations, suggesting a potential therapeutic role .

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